![molecular formula C18H15ClFN3OS2 B2941976 N-(3-chloro-4-fluorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide CAS No. 677734-44-0](/img/structure/B2941976.png)
N-(3-chloro-4-fluorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
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Description
N-(3-chloro-4-fluorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C18H15ClFN3OS2 and its molecular weight is 407.91. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound CBKinase1_005178 is primarily targeted towards the Casein Kinase 1 (CK1) family . The CK1 family consists of serine/threonine kinases that have been shown to phosphorylate key regulatory molecules involved in various cellular processes such as cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .
Mode of Action
It is known that ck1 isoforms regulate key signaling pathways critically involved in tumor progression . Therefore, it can be inferred that CBKinase1_005178, as a CK1 inhibitor, may interact with its targets to inhibit these pathways, thereby exerting its therapeutic effects.
Biochemical Pathways
The CK1 family is involved in several biochemical pathways. For instance, CK1 isoforms have been shown to phosphorylate key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction . By inhibiting CK1, CBKinase1_005178 may affect these pathways and their downstream effects.
Pharmacokinetics
Kinase inhibitors typically have diverse characteristics with regard to absorption from the gastrointestinal tract . They are metabolized primarily via cytochrome P450 (CYP) 3A4 , and their bioavailability can be influenced by factors such as food intake and drug-drug interactions .
Result of Action
The molecular and cellular effects of CBKinase1_005178’s action would likely be related to its inhibition of CK1. This could result in changes in the phosphorylation status of key regulatory molecules, potentially leading to altered cell cycle progression, transcription and translation, cytoskeletal structure, cell-cell adhesion, and signal transduction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of CBKinase1_005178. For instance, the presence of other drugs could affect its metabolism and excretion, potentially altering its efficacy . Additionally, factors such as pH and temperature could potentially influence the stability of the compound.
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a complex organic compound notable for its unique structure and potential biological activity. This compound is characterized by the presence of halogen substitutions and a sulfanyl group, which are believed to enhance its lipophilicity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C19H17ClFN3OS with a molecular weight of approximately 421.94g/mol . The structural features include:
- Chloro and Fluoro Substituents : These halogens can influence the compound's reactivity and interaction with biological targets.
- Sulfanyl Group : This functional group is often associated with increased biological activity due to its ability to form bonds with various biological molecules.
Research indicates that compounds similar to N-(3-chloro-4-fluorophenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide may exhibit a range of biological activities including:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The presence of halogen atoms has been linked to enhanced antibacterial and antifungal activities .
- Enzyme Inhibition : Compounds in this class may inhibit key metabolic enzymes, making them potential candidates for treating metabolic disorders .
Anticancer Activity
A notable study screened a library of compounds for anticancer activity against multicellular spheroids. The results indicated that several derivatives of benzothieno-pyrimidines exhibited significant cytotoxic effects against various cancer cell lines. For example, one compound demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells .
Antimicrobial Screening
In another study focusing on antimicrobial properties, compounds structurally related to N-(3-chloro-4-fluorophenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide were tested against a panel of pathogenic bacteria. Results showed that these compounds exhibited superior growth inhibition compared to standard antibiotics like chloramphenicol .
Comparative Analysis
To illustrate the biological activity of N-(3-chloro-4-fluorophenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide in comparison with similar compounds, the following table summarizes key findings:
Compound Name | Structure Features | Notable Biological Activities | IC50 Values |
---|---|---|---|
Compound A | Halogenated benzothieno | Anticancer (HCT-116) | 6.2 μM |
Compound B | Sulfanyl substituted | Antimicrobial | < 10 μg/mL |
Compound C | Fluorinated pyrimidine | Enzyme inhibition | 15 μM |
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3OS2/c19-12-7-10(5-6-13(12)20)23-15(24)8-25-17-16-11-3-1-2-4-14(11)26-18(16)22-9-21-17/h5-7,9H,1-4,8H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBMCIGWVPZQON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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